2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-(N,N-dimethylsulfamoyl)benzoate
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Overview
Description
2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-(N,N-dimethylsulfamoyl)benzoate is a useful research compound. Its molecular formula is C28H29N3O6S and its molecular weight is 535.62. The purity is usually 95%.
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Scientific Research Applications
Polymerizable Visible Light Initiators
In the realm of polymer science, a study by Yang et al. (2018) explores the application of acrylated naphthalimide one-component visible light initiators, which include derivatives of 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl. These compounds have been synthesized and analyzed for their photopolymerization behavior and stability in cured films, demonstrating good performance and high migration stability (Yang et al., 2018).
Anticancer Agents Targeting Topoisomerase I
In the field of medicinal chemistry, Ruchelman et al. (2004) identified compounds, including derivatives of 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl, as novel anticancer agents targeting topoisomerase I. These compounds have shown potent cytotoxic activity and have been evaluated for their effect on topoisomerase I-targeting activity and cytotoxicity (Ruchelman et al., 2004).
Synthesis of Complex Chemical Structures
Paronikyan et al. (2016) focused on the synthesis of complex chemical structures involving 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl. Their research includes the synthesis of pyrimidines and thieno[2,3-c]isoquinolines, contributing to the development of novel organic compounds (Paronikyan et al., 2016).
FRET Probe for Ratiometric Detection of Ions
Adhikari et al. (2019) developed a fluorescence resonance energy transfer (FRET) probe using 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)acetaldehyde for ratiometric detection of Cr3+ ions in living cells. This probe offers high FRET efficiency and sensitivity, enhancing the imaging of intracellular Cr3+ (Adhikari et al., 2019).
Mechanism of Action
Target of Action
Related compounds such as 2-piperidinone are known to be involved in the formation of polyamides like nylon 5 . Another compound, 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione, is used as a ligand for E3 ligase in PROTAC production .
Mode of Action
It is suggested that it allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is also amenable for linker attachment via reductive amination .
Biochemical Pathways
Related compounds have been shown to be involved in protein degradation pathways .
Result of Action
Related compounds have been shown to suppress indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments .
Properties
IUPAC Name |
2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 4-(dimethylsulfamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O6S/c1-29(2)38(35,36)20-11-9-19(10-12-20)28(34)37-18-17-31-26(32)22-8-6-7-21-24(30-15-4-3-5-16-30)14-13-23(25(21)22)27(31)33/h6-14H,3-5,15-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWQXLVGQATQNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCCN2C(=O)C3=C4C(=C(C=C3)N5CCCCC5)C=CC=C4C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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